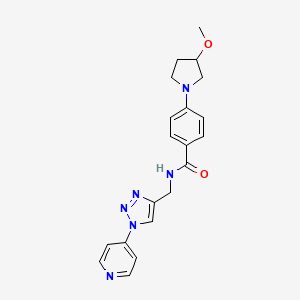

4-(3-methoxypyrrolidin-1-yl)-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide

Description

Propriétés

IUPAC Name |

4-(3-methoxypyrrolidin-1-yl)-N-[(1-pyridin-4-yltriazol-4-yl)methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N6O2/c1-28-19-8-11-25(14-19)17-4-2-15(3-5-17)20(27)22-12-16-13-26(24-23-16)18-6-9-21-10-7-18/h2-7,9-10,13,19H,8,11-12,14H2,1H3,(H,22,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNSDYEOKWLHACI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCN(C1)C2=CC=C(C=C2)C(=O)NCC3=CN(N=N3)C4=CC=NC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mécanisme D'action

Target of Action

The primary target of this compound is the Fibroblast Growth Factor Receptor (FGFR) . The FGFR family has four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions. Abnormal activation of the FGFR signaling pathway plays an essential role in various types of tumors.

Mode of Action

Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail. This compound exhibits potent FGFR inhibitory activity, thereby preventing the activation of the FGFR signaling pathway.

Biochemical Pathways

The FGFR axis is involved in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes. The compound’s interaction with FGFR results in the inhibition of these pathways, particularly the RAS–MEK–ERK, PLCg, and PI3K–Akt signaling pathways.

Activité Biologique

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxy-2-methylbenzene-1-sulfonamide is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant studies that highlight its efficacy in various biological contexts.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C20H24N2O4S |

| Molecular Weight | 388.5 g/mol |

| CAS Number | 941992-25-2 |

| LogP | 4.4262 |

| Polar Surface Area | 46.17 Ų |

Anticancer Activity

Recent studies have indicated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, it has been shown to induce apoptosis in human leukemia cells (K-562) and solid tumor lines (HeLa, HT-29) through the generation of reactive oxygen species (ROS) and inhibition of tumor-associated NADH oxidase (tNOX) activity . The structure-activity relationship suggests that modifications in the sulfonamide group enhance its cytotoxic potency.

The mechanism by which N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxy-2-methylbenzene-1-sulfonamide exerts its effects involves:

- Inhibition of Enzymatic Activity : The compound interacts with specific enzymes involved in cancer cell metabolism, leading to reduced proliferation.

- Induction of Apoptosis : It triggers apoptotic pathways through ROS generation and mitochondrial dysfunction.

- Receptor Interaction : Preliminary data suggest potential interactions with various receptors that may modulate cellular signaling pathways.

Study 1: Cytotoxicity Assessment

In a study assessing the cytotoxic effects of this compound on human cancer cell lines, it was found to have an IC50 value in the low micromolar range against K-562 cells. The study concluded that the compound's lipophilicity contributes to its ability to penetrate cell membranes effectively .

Study 2: Mechanistic Insights

Another investigation focused on the mechanistic aspects revealed that the compound significantly inhibited tNOX activity under reducing conditions, correlating with increased ROS production and subsequent apoptosis in targeted cancer cells .

Comparaison Avec Des Composés Similaires

Key Observations:

Triazole Role : All compounds utilize the 1,2,3-triazole motif for bioactivity or synthetic versatility. The target compound’s pyridin-4-yl-triazole may enhance target specificity compared to pyridin-3-yl analogues .

Substituent Effects :

- The 3-methoxypyrrolidine in the target compound likely improves solubility over tert-butyl or trifluoromethyl groups in analogues .

- Betulinic acid derivatives with triazole groups show enhanced cytotoxicity, suggesting the target compound may similarly benefit from its hybrid design .

Mechanistic Insights : Compounds like N-(5-Benzylthiazol-2-yl)-4-(4-methyl-1H-1,2,3-triazole-1-yl)benzamide induce apoptosis via DNA damage, a mechanism plausibly shared by the target compound due to structural similarities .

Key Observations:

- The target compound’s synthesis likely follows established triazole-amide protocols, similar to those in .

- Yield challenges in compound 55 highlight the impact of bulky substituents, suggesting the 3-methoxypyrrolidine in the target compound may require optimized conditions.

Physicochemical Properties

Table 3: Molecular Properties

Key Observations:

- The target compound’s 3-methoxypyrrolidine likely reduces LogP compared to tert-butyl or betulinic acid hybrids, improving aqueous solubility.

- Higher hydrogen-bond capacity may enhance target binding compared to simpler analogues .

Q & A

Basic: What synthetic strategies are commonly employed to construct the 1,2,3-triazole core in this compound?

Answer:

The 1,2,3-triazole moiety is typically synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" approach. For example, substituted triazoles are formed by reacting alkynes (e.g., 1-ethynyl-4-methoxybenzene) with azides (e.g., 3-nitrosopyrazoles) in a THF/water solvent system at 50°C for 16 hours, using copper sulfate and sodium ascorbate as catalysts . This method ensures regioselectivity for the 1,4-disubstituted triazole isomer. Alternative protocols include palladium-mediated coupling for functionalized triazole derivatives, though yields may vary depending on steric and electronic factors .

Basic: How can NMR spectroscopy distinguish between regioisomers of the triazole-pyridine hybrid structure?

Answer:

1H NMR is critical for differentiating regioisomers. For instance, the triazole proton in the 1,4-disubstituted isomer (as in the target compound) appears as a singlet near δ 7.6–8.0 ppm, while 1,5-disubstituted isomers exhibit splitting due to coupling with adjacent protons. Additionally, pyridin-4-yl substituents show distinct splitting patterns for aromatic protons (e.g., δ 8.5–8.6 ppm for pyridine protons adjacent to nitrogen) .

Advanced: How do reaction conditions (e.g., solvent, temperature) influence the yield of the benzamide coupling step?

Answer:

The benzamide bond formation (e.g., coupling 4-(3-methoxypyrrolidin-1-yl)benzoic acid with the triazole-methylamine intermediate) is sensitive to solvent polarity and temperature. Polar aprotic solvents like DMF or DMSO at 80–100°C promote efficient activation of carboxylic acids (e.g., using HATU or EDCI). However, competing side reactions (e.g., pyrrolidine N-alkylation) may occur in basic conditions, necessitating careful pH control (pH 7–8) and stoichiometric monitoring of coupling reagents .

Advanced: What analytical techniques are recommended for detecting and quantifying impurities in this compound?

Answer:

- HPLC-MS : To resolve and identify byproducts such as unreacted starting materials (e.g., residual pyridin-4-yl azides) or hydrolyzed intermediates.

- 1H-13C HSQC NMR : For structural elucidation of regioisomeric impurities (e.g., 1,5-triazole vs. 1,4-triazole).

- Elemental Analysis : To confirm stoichiometric purity, particularly for methoxypyrrolidine and pyridine substituents .

Basic: What is the role of the methoxypyrrolidine moiety in modulating the compound’s physicochemical properties?

Answer:

The 3-methoxypyrrolidine group enhances solubility via hydrogen bonding (methoxy oxygen as an H-bond acceptor) and introduces chirality, which may influence target binding. Computational studies (e.g., LogP calculations) suggest that this moiety reduces hydrophobicity compared to unsubstituted pyrrolidine, potentially improving bioavailability .

Advanced: How can researchers reconcile discrepancies in reported yields for copper-catalyzed triazole synthesis?

Answer:

Yield variations often arise from:

- Azide purity : Moisture-sensitive azides degrade over time, reducing reactivity.

- Catalyst loading : Optimal Cu(I) concentrations range from 5–10 mol%; excess copper promotes side reactions (e.g., alkyne homocoupling).

- Oxygen sensitivity : Reactions performed under inert atmospheres (N2/Ar) improve reproducibility by preventing Cu(II) oxidation .

Basic: What purification methods are effective for isolating the final compound?

Answer:

- Column Chromatography : Use silica gel with gradients of chloroform/methanol (3:1 to 1:1) to separate polar byproducts.

- Recrystallization : Ethanol/water mixtures (70:30) yield high-purity crystals due to differential solubility of the benzamide and triazole groups .

Advanced: How can computational modeling predict the compound’s binding affinity to kinase targets?

Answer:

- Docking Studies : Use software like AutoDock Vina to simulate interactions with ATP-binding pockets (e.g., tyrosine kinases).

- MD Simulations : Assess stability of the methoxypyrrolidine-pyridine triad in hydrophobic pockets over 100-ns trajectories.

- QSAR Models : Correlate substituent electronegativity (e.g., pyridine vs. pyrimidine) with inhibitory activity .

Basic: What safety precautions are necessary when handling sodium hypochlorite in oxidative cyclization steps?

Answer:

- Ventilation : Use fume hoods to avoid chlorine gas exposure.

- Dilution : Pre-dilute NaOCl (5–10% active chlorine) to minimize exothermic reactions.

- Neutralization : Quench excess oxidant with sodium thiosulfate before disposal .

Advanced: How can SAR studies optimize the pyridin-4-yl-triazole scaffold for enhanced target selectivity?

Answer:

- Substituent Scanning : Replace pyridin-4-yl with pyridin-3-yl or pyrimidine to assess steric effects.

- Bioisosteric Replacement : Substitute the triazole with imidazole or tetrazole to probe electronic contributions.

- Protease Stability Assays : Compare metabolic degradation rates in liver microsomes to prioritize stable analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.